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molecular formula C6H6BrNO2S B3022650 Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-61-4

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No. B3022650
M. Wt: 236.09 g/mol
InChI Key: YMKSUNUZQDIVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466176B2

Procedure details

To a stirred suspension of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (5 g, 29.03 mmol, 1 eq.) in 75 ml of MeCN, were added sodium bromide (5.97 g, 58.07 mmol, 2 eq.), Copper (I) bromide (6.08 g, 31.93 mmol, 1.1 eq.) and t-Butylnitrite (90%, 3.65 g, 31.93 mmol, 1.1 eq.). The reaction was slowly heated to 80° C. for 1 h and allowed to cool. MeCN was evaporated and 100 ml DCM were added to the residue. The crude was triturated, filtered through “celite” plug and washed with further 50 ml of EtOAc. The organic layers were combined, dried over MgSO4, and evaporated to give methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate (3.91 g, 42% yield) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Copper (I) bromide
Quantity
6.08 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([CH3:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.[Br-:12].[Na+].C(ON=O)(C)(C)C>CC#N.[Cu]Br>[Br:12][C:2]1[S:3][C:4]([CH3:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)C
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
5.97 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Copper (I) bromide
Quantity
6.08 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
MeCN was evaporated
ADDITION
Type
ADDITION
Details
100 ml DCM were added to the residue
CUSTOM
Type
CUSTOM
Details
The crude was triturated
FILTRATION
Type
FILTRATION
Details
filtered through “celite” plug
WASH
Type
WASH
Details
washed with further 50 ml of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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